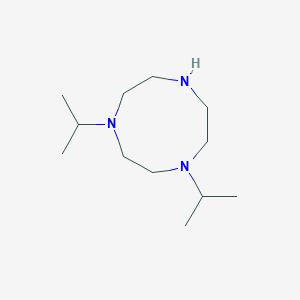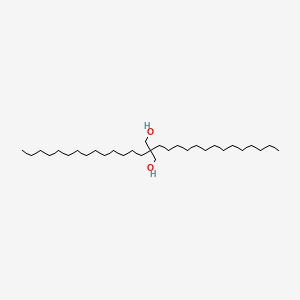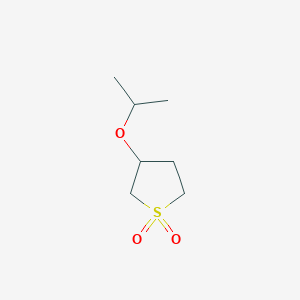
3-Isopropoxytetrahydrothiophene 1,1-dioxide
説明
3-Isopropoxytetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic and Theoretical Studies
3-Isopropoxytetrahydrothiophene 1,1-dioxide and related compounds have been studied for their structural, vibrational, and electronic properties. Spectroscopic techniques like FTIR and FT-Raman, along with theoretical quantum chemical methods, have been used to analyze these compounds. These studies focus on optimizing the geometry of the compounds and understanding their electronic properties through molecular electrostatic potential surfaces, total electron density distribution, and frontier molecular orbital analyses (Arjunan et al., 2015).
Reactivity and Chemical Transformations
Research has been conducted on the reactivity and transformations of this compound derivatives. This includes studies on their reactions with sulfur and nitrogen nucleophiles, leading to the formation of various chemical compounds like vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions often involve the extrusion of sulfur dioxide (Hofsløkken & Skattebol, 1999).
Molecular Complexes and Catalysis
Studies have explored the formation of molecular complexes involving derivatives of this compound. For example, the molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine has been found to be highly reactive, capable of undergoing various chemical transformations (Efremova et al., 2004).
Photochemical and Electrochemical Studies
The photocatalytic and electrochemical behaviors of derivatives of this compound have been studied. For example, research on the photocatalytic degradation of environmental pollutants using titanium dioxide particles highlights the potential for these compounds in environmental applications (Zúñiga-Benítez et al., 2016).
Molecular Association and Structural Analysis
Research has also focused on the molecular association and structural analysis of this compound derivatives. For instance, studies on 2,3-Dihydro-3-hydroxybenzisothiazole 1,1-dioxides have revealed interesting molecular associations through hydrogen bonding, leading to the formation of novel bicyclic dimers (Rajeev et al., 1998).
Applications in Superresolution Microscopy
Derivatives of this compound have found applications in superresolution microscopy. For example, fluorescent photoswitchable diarylethenes, which include derivatives of thiophene dioxides, have been developed for use as biomarkers in optical nanoscopy, demonstrating their potential in advanced imaging techniques (Roubinet et al., 2017).
特性
IUPAC Name |
3-propan-2-yloxythiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2)10-7-3-4-11(8,9)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMOSSOTPVGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294086 | |
| Record name | 3-isopropoxytetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-23-6 | |
| Record name | NSC94071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-isopropoxytetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




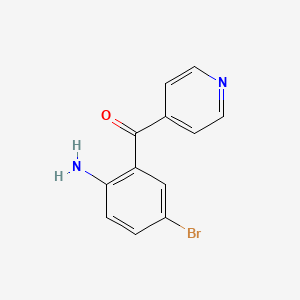
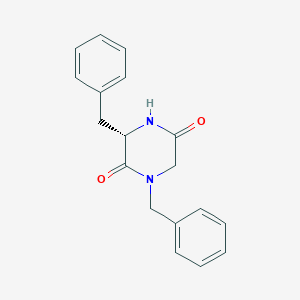
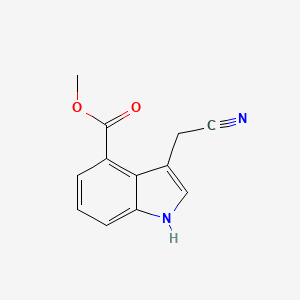
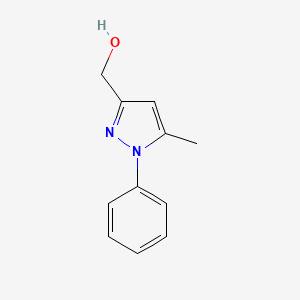
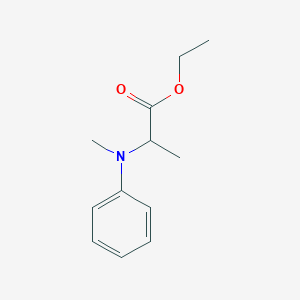

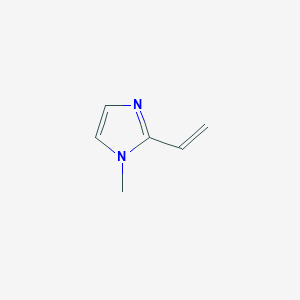
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)

